![molecular formula C19H19N3OS B11172734 3,4-dimethyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11172734.png)
3,4-dimethyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
3,4-dimethyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The compound’s structure also includes a benzamide moiety, which is a benzene ring attached to an amide group. The presence of the phenylethyl group adds to the compound’s complexity and potential for diverse chemical reactivity.
Preparation Methods
The synthesis of 3,4-dimethyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the condensation of a carboxylic acid with an amine. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and the use of a reusable catalyst. The reaction conditions are mild, and the process is rapid, making it suitable for industrial production.
Chemical Reactions Analysis
3,4-dimethyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of the benzene ring and the thiadiazole ring. Common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. Research indicates that compounds containing the thiadiazole ring can inhibit cancer cell proliferation effectively. For instance, a study demonstrated that derivatives similar to 3,4-dimethyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide exhibited significant anti-proliferative effects against breast cancer cells (MCF-7) and lung cancer cells (A549) through selective inhibition of the EGFR and HER-2 kinases . The structural diversity offered by the methyl and phenylethyl substitutions may enhance these effects compared to simpler analogs.
Antimicrobial Activity
Compounds with thiadiazole structures have been reported to possess notable antimicrobial properties against various pathogens. Studies have shown that derivatives featuring the thiadiazole moiety can exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi. This broad-spectrum antimicrobial activity positions this compound as a candidate for further development in treating infectious diseases .
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step procedures that include cyclization reactions involving thiosemicarbazide derivatives . The ability to modify the substituents on both the benzene ring and the thiadiazole allows for the exploration of various derivatives with potentially enhanced biological activities.
Case Studies
- Anticancer Activity : A study on similar benzamide derivatives demonstrated their capability to inhibit tumor growth in vivo. The compounds were tested for their efficacy against specific cancer cell lines and showed promising results in reducing cell viability while sparing healthy cells .
- Antimicrobial Efficacy : Research focused on 2-amino-1,3,4-thiadiazole derivatives revealed their effectiveness against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings indicated that modifications at the C-5 position of the thiadiazole ring significantly impacted antimicrobial potency .
Summary of Applications
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The thiadiazole ring can form hydrogen bonds and other interactions with biological molecules, affecting their function. The phenylethyl group enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability. The exact pathways and targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
3,4-dimethyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide can be compared with other benzamide derivatives and thiadiazole-containing compounds:
3,5-Dimethyl-N-(2-phenylethyl)benzamide: Similar in structure but lacks the thiadiazole ring, which may reduce its biological activity.
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Contains a different functional group, leading to different chemical reactivity and applications.
The uniqueness of this compound lies in its combination of the thiadiazole ring and the benzamide moiety, which provides a versatile platform for various chemical and biological applications.
Biological Activity
3,4-Dimethyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives. This class is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound suggests potential interactions with various biological targets.
- Molecular Formula : C19H19N3OS
- Molecular Weight : 337.44 g/mol
- CAS Number : 724782-30-3
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
- Mechanism of Action : The thiadiazole moiety is known to enhance the antibacterial and antifungal activities of compounds. The presence of the phenyl group may contribute to increased lipophilicity, facilitating membrane penetration.
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In Vitro Studies : In studies involving various bacterial strains such as Staphylococcus aureus and Escherichia coli, derivatives of thiadiazole have shown significant antibacterial activity. For instance:
- Compounds with similar structures demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 25 to 50 μg/mL against Gram-positive and Gram-negative bacteria .
- The compound exhibited antifungal activity against Candida albicans and Aspergillus niger, with MIC values comparable to standard antifungal agents .
Anti-inflammatory Activity
- In Silico Studies : Molecular docking studies suggest that this compound may act as a selective inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. The binding affinity observed indicates potential for anti-inflammatory applications .
- Experimental Findings : In vivo studies have shown that related thiadiazole derivatives can reduce inflammation significantly in animal models. For example:
Case Studies and Research Findings
Several studies have explored the biological activity of thiadiazole derivatives, providing insights into their therapeutic potential:
Properties
Molecular Formula |
C19H19N3OS |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
3,4-dimethyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C19H19N3OS/c1-13-8-10-16(12-14(13)2)18(23)20-19-22-21-17(24-19)11-9-15-6-4-3-5-7-15/h3-8,10,12H,9,11H2,1-2H3,(H,20,22,23) |
InChI Key |
WPZDSKXEQWEKHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)CCC3=CC=CC=C3)C |
Origin of Product |
United States |
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